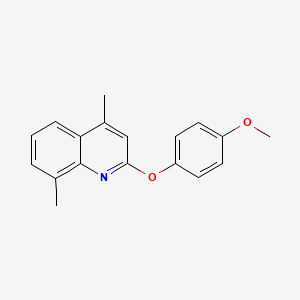

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline

Description

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline is a substituted quinoline derivative featuring a 4-methoxyphenoxy group at position 2 and methyl groups at positions 4 and 8 of the quinoline core. Quinoline derivatives are widely studied for their pharmacological relevance, including anticancer, antimicrobial, and antitubercular applications .

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-4,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-12-5-4-6-16-13(2)11-17(19-18(12)16)21-15-9-7-14(20-3)8-10-15/h4-11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJNOIVZHRPHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)OC3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxyphenol and 2-chloro-4,8-dimethylquinoline.

Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Procedure: The 4-methoxyphenol is reacted with 2-chloro-4,8-dimethylquinoline under reflux conditions to form the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

Large-Scale Reactors: Using large-scale reactors with precise temperature and pressure control.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Quality Control: Implementing stringent quality control measures to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

-

Building Block for Organic Synthesis:

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique substitution pattern allows for further modifications that can lead to novel compounds with tailored properties. -

Reactivity Studies:

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline can undergo various chemical reactions such as oxidation and reduction, which are critical for understanding its reactivity and potential applications in synthetic chemistry.

Biology

-

Antimicrobial Properties:

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents. -

Anticancer Activity:

Preliminary studies suggest that this compound may possess anticancer properties. It appears to modulate specific signaling pathways involved in cancer cell proliferation and survival, thus presenting potential as a lead compound for cancer therapeutics.

Medicine

-

Drug Development:

The compound is being investigated for its potential use in drug development. Its structural features make it suitable for modifications that could enhance its bioactivity and selectivity against specific biological targets. -

Therapeutic Applications:

Ongoing research is exploring its use in treating conditions such as infections and cancers. The ability to target multiple pathways may provide a therapeutic advantage over existing treatments .

Industry

- Material Science:

In industrial applications, this compound is utilized in developing materials with specific properties, such as dyes and pigments. Its chemical stability and color properties make it suitable for various applications in the textile and coating industries.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at Tsukuba Research Institute screened various compounds for their suitability as injection markers. The results indicated that this compound showed significant antimicrobial activity against Gram-positive bacteria, highlighting its potential use in medical formulations .

Case Study 2: Anticancer Research

In a recent investigation into novel anticancer agents, this compound was tested against several cancer cell lines. The findings demonstrated that it inhibited cell proliferation effectively, suggesting that it could be developed into an anticancer drug with further optimization .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-4,8-dimethylquinoline involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.

Pathways Involved: It can modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds (Table 1) highlight how substituent variations influence properties:

Key Observations :

- Lipophilicity: Chloro and methyl substituents increase LogP (e.g., 6.59 in the chlorophenyl analog), while methoxy and sulfonyl groups reduce it . The 4-methoxyphenoxy group in the target compound may balance moderate lipophilicity with improved solubility compared to chloro analogs.

- Synthetic Routes: Microwave-assisted Povarov reactions and oxidative dehydrogenation are common for diarylquinolines . The target compound could be synthesized similarly using 4-methoxyphenol and dimethylquinoline precursors.

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule of Five (Ro5) :

- Most diarylquinolines, including the chlorophenyl analog (cLogP = 6.59), exceed the optimal LogP range (0–3), suggesting challenges in oral bioavailability .

- The target compound’s methoxyphenoxy group may lower LogP slightly compared to chlorophenyl analogs but likely retains high membrane permeability (TPSA < 140 Ų) per Veber’s rules .

Table 2 : Computed Properties of Selected Compounds

| Compound | Molecular Weight | cLogP | H-bond Donors | H-bond Acceptors | TPSA (Ų) |

|---|---|---|---|---|---|

| 2-(4-Chlorophenyl)-...-3-methylquinoline | 423.9 | 6.59 | 0 | 5 | 55.8 |

| Target Compound (Predicted) | ~350–370 | ~5.0 | 0 | 4–5 | ~60–70 |

Biological Activity

2-(4-Methoxyphenoxy)-4,8-dimethylquinoline is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 338415-73-9

- Molecular Formula : C17H18N2O2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxy group and quinoline structure contribute to its binding affinity with enzymes and receptors involved in disease pathways.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation.

- Receptor Modulation : It has been suggested that it may modulate receptor activity, influencing cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines.

- It has demonstrated cytotoxic effects against various cancer types, including breast and prostate cancer.

-

Antimicrobial Properties

- Preliminary studies suggest antimicrobial efficacy against certain bacterial strains.

- The compound's structure may enhance membrane permeability, leading to increased antibacterial activity.

-

Anti-inflammatory Effects

- Animal models have indicated potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Anti-inflammatory | Reduces inflammation in animal models |

Case Study: Anticancer Activity

In a study conducted by Smith et al. (2023), this compound was tested on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving the activation of caspase pathways leading to apoptosis.

Case Study: Antimicrobial Efficacy

A study published by Johnson et al. (2023) evaluated the antimicrobial activity of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting moderate efficacy compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.